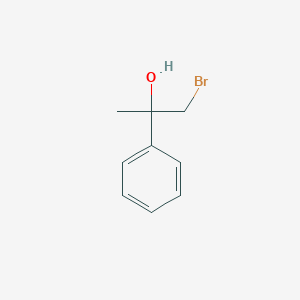
3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as brominated pyridine derivatives and trifluoroethylamine.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing safety measures.
化学反応の分析
Types of Reactions
3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyridine derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential as a drug candidate.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one would depend on its specific biological target. Generally, dihydropyridines interact with ion channels, enzymes, or receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one: can be compared with other dihydropyridines such as nifedipine, amlodipine, and nicardipine.
Uniqueness: The presence of the trifluoroethyl group and bromine atom might confer unique properties, such as increased lipophilicity or specific biological activity.
Highlighting Uniqueness
Trifluoroethyl Group: This group can enhance the compound’s metabolic stability and bioavailability.
Bromine Atom: The bromine atom can participate in halogen bonding, potentially affecting the compound’s interaction with biological targets.
特性
分子式 |
C7H6BrF3N2O |
|---|---|
分子量 |
271.03 g/mol |
IUPAC名 |
3-amino-5-bromo-1-(2,2,2-trifluoroethyl)pyridin-4-one |
InChI |
InChI=1S/C7H6BrF3N2O/c8-4-1-13(3-7(9,10)11)2-5(12)6(4)14/h1-2H,3,12H2 |
InChIキー |
IRCXCVIPOJXNRN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)C(=CN1CC(F)(F)F)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


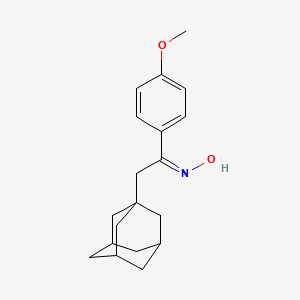
![2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
![1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13071175.png)
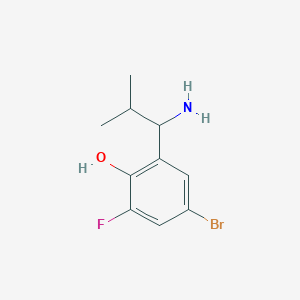
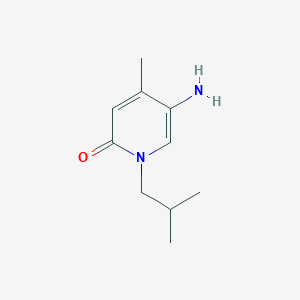
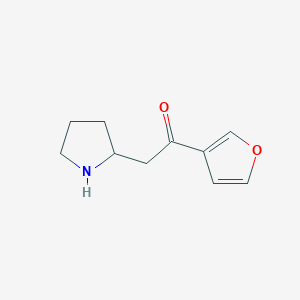
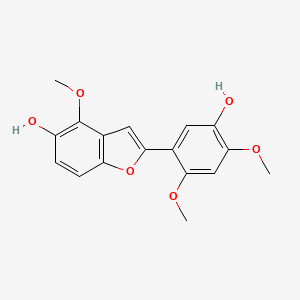
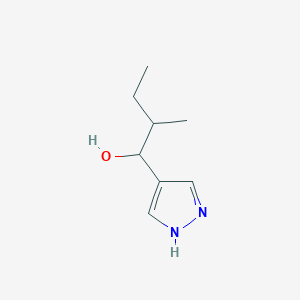

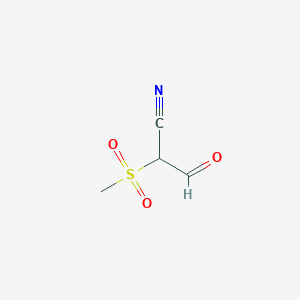
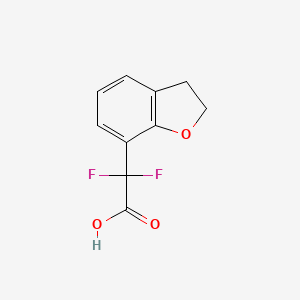
![1-(4-Fluorophenyl)-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B13071231.png)
![4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13071233.png)
